molecular formula C16H23N3O4S B7560816 3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide

3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide

Cat. No. B7560816
M. Wt: 353.4 g/mol
InChI Key: CYMBVGMBGFOSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CSP-1103 and is a member of the sulfonamide class of drugs. CSP-1103 has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of CSP-1103 is not fully understood. However, it is believed that CSP-1103 exerts its therapeutic effects by inhibiting the activity of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
CSP-1103 has been shown to have several biochemical and physiological effects. In cancer research, CSP-1103 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CSP-1103 has been shown to inhibit the migration and invasion of cancer cells. In inflammatory disease research, CSP-1103 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, CSP-1103 has been shown to reduce oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of CSP-1103 in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory drugs. However, one of the limitations of CSP-1103 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CSP-1103. One potential direction is the development of new cancer treatments that incorporate CSP-1103. Another potential direction is the development of new anti-inflammatory drugs that incorporate CSP-1103. Furthermore, research on the neuroprotective effects of CSP-1103 may lead to the development of new treatments for neurological disorders such as Alzheimer's disease. Finally, further research on the mechanism of action of CSP-1103 may lead to the development of new drugs that target specific enzymes involved in cellular processes.

Synthesis Methods

The synthesis of CSP-1103 involves several steps, including the reaction of 3-cyclopentylsulfonylpropanoic acid with pyridine-2-carboxylic acid to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylpropan-2-amine to yield CSP-1103.

Scientific Research Applications

CSP-1103 has been extensively studied for its potential therapeutic applications. In cancer research, CSP-1103 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, CSP-1103 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, CSP-1103 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-15(9-12-24(22,23)13-5-1-2-6-13)18-11-8-16(21)19-14-7-3-4-10-17-14/h3-4,7,10,13H,1-2,5-6,8-9,11-12H2,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMBVGMBGFOSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CCC(=O)NCCC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide

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